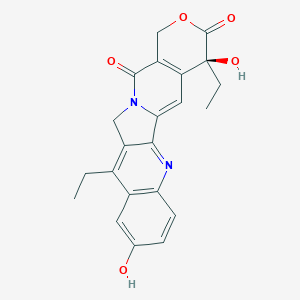

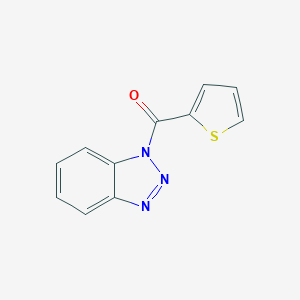

![molecular formula C14H11ClO3 B187650 2-[(3-Chlorobenzyl)oxy]benzoic acid CAS No. 121697-55-0](/img/structure/B187650.png)

2-[(3-Chlorobenzyl)oxy]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

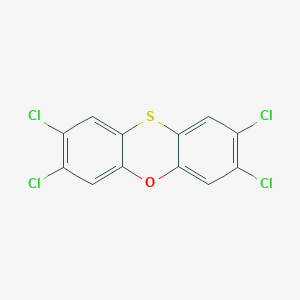

“2-[(3-Chlorobenzyl)oxy]benzoic acid” is a chemical compound with the molecular formula C14H11ClO3 . It has a molecular weight of 262.69 . This compound is a derivative of salicylic acid .

Synthesis Analysis

This compound is synthesized from acetylsalicylic acid and 3-chloromethyl benzoyl chloride . It has shown potential as an analgesic, antiplatelet aggregation, and anti-inflammatory drug .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11ClO3/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2,(H,16,17) .科学的研究の応用

Phase Behavior and Solubility Modeling

Benzoic acid derivatives, including chlorobenzoic acids, have been extensively studied for their thermodynamic properties. Reschke et al. (2016) focused on the phase equilibria of benzoic acid and its mixtures, vital for process design in pharmaceutical research. The study utilized the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) to model the phase behavior of aqueous and organic solutions containing benzoic acid and chlorobenzoic acids. The research is crucial for understanding the stability and solubility of these compounds, which is paramount in the development of drug substances and other pharmaceutical applications Reschke et al., 2016.

Synthesis of New Compounds and Their Antibacterial Effects

Mays Neamah M and Ibtissam K Jassim (2022) conducted a study where 4-((4-chlorobenzoyl)oxy) benzoic acid was used to synthesize new thiazole heterocycles. These synthesized compounds, including Schiff base, 4-oxoazetidine, and 4-oxothiazolidin heterocycles, were analyzed for their antimicrobial, anti-inflammatory, and analgesic activities. This indicates the potential of 2-[(3-Chlorobenzyl)oxy]benzoic acid derivatives in the development of new pharmaceutical compounds with therapeutic properties Mays Neamah M & Ibtissam K Jassim, 2022.

Biosynthesis of Benzoic Acid in Plants and Bacteria

Hertweck et al. (2001) discussed the biosynthesis of benzoic acid in plants and bacteria, highlighting its role as a biosynthetic building block for numerous natural products. The study explored various pathways through which benzoic acid and its derivatives, including 2-[(3-Chlorobenzyl)oxy]benzoic acid, are formed in biological systems. Understanding these biosynthetic pathways is essential for biotechnological applications, including the development of new pharmaceuticals and the improvement of agricultural practices Hertweck et al., 2001.

Interaction Studies in Coordination Polymers

Korey P. Carter et al. (2018) explored the non-covalent assembly of uranyl coordination polymers using benzoic acid and its chloro derivatives. The study provides insights into the interactions between uranyl oxo atoms and chlorobenzoic acids, crucial for understanding the structural and functional properties of coordination polymers. Such knowledge is beneficial for applications in material science and catalysis Korey P. Carter et al., 2018.

作用機序

The mechanism of action of “2-[(3-Chlorobenzyl)oxy]benzoic acid” is believed to be similar to that of other salicylic acid derivatives, which exert their effects through the inhibition of cyclooxygenase (COX), an enzyme involved in the inflammatory response . Preliminary assessments have shown that this compound has COX-2 specificity .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[(3-chlorophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLXYZLVZBXJBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OCC2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429214 |

Source

|

| Record name | 2-[(3-chlorobenzyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Chlorobenzyl)oxy]benzoic acid | |

CAS RN |

121697-55-0 |

Source

|

| Record name | 2-[(3-chlorobenzyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

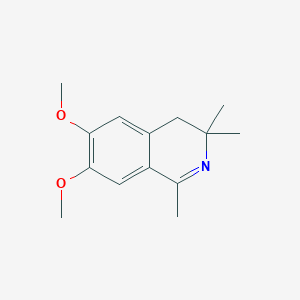

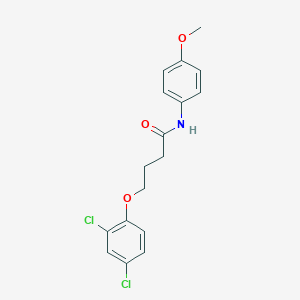

![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B187583.png)

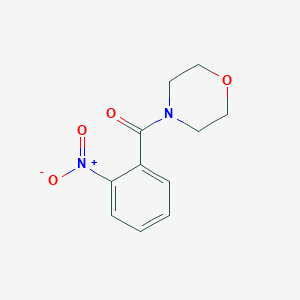

![Bis[4-(4-chlorophenoxy)phenyl] sulfone](/img/structure/B187590.png)